molecular formula C6H8BrN3 B2854268 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1780915-08-3

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B2854268
CAS No.: 1780915-08-3
M. Wt: 202.055
InChI Key: OBDALHQLCSZVQA-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole: is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropyl group at the fifth position, and a methyl group at the first position of the triazole ring. The molecular formula of this compound is C6H8BrN3, and it has a molecular weight of approximately 202.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropyl-1-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination complexes .

Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: Its derivatives are investigated for their antimicrobial, antifungal, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    3-Bromo-5-methyl-1H-1,2,4-triazole: Similar structure but lacks the cyclopropyl group.

    3-Bromo-1H-1,2,4-triazole: Similar structure but lacks both the cyclopropyl and methyl groups.

    5-Cyclopropyl-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.

Uniqueness: 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of all three substituents (bromine, cyclopropyl, and methyl) on the triazole ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-cyclopropyl-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10-5(4-2-3-4)8-6(7)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDALHQLCSZVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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